molecular formula C23H24N4O6 B12163288 N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide

N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide

Cat. No.: B12163288
M. Wt: 452.5 g/mol
InChI Key: XSYAIYJJXCIRDB-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is a complex organic compound that combines structural elements from both quinazolinone and acetophenone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by reacting 6,7-dimethoxy-4-oxoquinazoline with an appropriate acylating agent under controlled conditions.

    Acetylation of the Phenyl Ring: The 3-acetylphenyl group is introduced via Friedel-Crafts acylation, using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling Reaction: The final step involves coupling the quinazolinone derivative with the acetylated phenyl compound through an amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the quinazolinone ring.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols under appropriate conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination with thionyl chloride.

Major Products

    Oxidation: Formation of quinazolinone derivatives with hydroxyl groups.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Halogenated derivatives with potential for further functionalization.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The quinazolinone core is known for its biological activity, which can be harnessed in drug discovery.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic effects. Quinazolinone derivatives have shown promise in treating various conditions, including cancer and neurological disorders.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with enzymes or receptors, inhibiting their activity or modulating their function. The acetylphenyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)acetamide: Similar in structure but lacks the quinazolinone core.

    6,7-dimethoxy-4(3H)-quinazolinone: Shares the quinazolinone core but lacks the acetylphenyl and alaninamide groups.

Uniqueness

N-(3-acetylphenyl)-N~3~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-beta-alaninamide is unique due to its combination of a quinazolinone core with an acetylphenyl group and an alaninamide linkage. This structural complexity provides a versatile platform for chemical modifications and potential biological activity.

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Properties

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-acetylphenyl)-3-[[2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetyl]amino]propanamide

InChI

InChI=1S/C23H24N4O6/c1-14(28)15-5-4-6-16(9-15)26-21(29)7-8-24-22(30)12-27-13-25-18-11-20(33-3)19(32-2)10-17(18)23(27)31/h4-6,9-11,13H,7-8,12H2,1-3H3,(H,24,30)(H,26,29)

InChI Key

XSYAIYJJXCIRDB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CCNC(=O)CN2C=NC3=CC(=C(C=C3C2=O)OC)OC

Origin of Product

United States

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